molecular formula C16H11N3OS2 B2704522 N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-85-8

N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2704522
CAS No.: 681166-85-8
M. Wt: 325.4
InChI Key: LLRXERJRESFUDV-UHFFFAOYSA-N
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Description

“N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzo[d]thiazole derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves coupling reactions with substituted 2-amino benzothiazoles . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as NMR spectroscopy . For instance, the 1H NMR spectrum can provide information about the number and type of hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions. For instance, they can act as quorum-sensing inhibitors, affecting the growth of bacteria such as Pseudomonas aeruginosa . In one study, compounds showed promising quorum-sensing inhibitory activities with IC50 values in the range of 45.5 to 182.2 μg/mL .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be determined using solubility tests .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Studies have highlighted the synthesis of novel analogs, such as benzothiazole derivatives, exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds have been assessed for their cytotoxic activity against mammalian cell lines, indicating that their antibacterial effects are achieved at non-cytotoxic concentrations. This suggests a potential for developing new antibacterial agents leveraging the benzothiazole core structure (Palkar et al., 2017).

Anticancer Activity

Research into benzothiazole derivatives has also shown significant anticancer activity. For example, specific N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of benzothiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors and for the development of novel anticancer therapies (Ravinaik et al., 2021).

Diuretic Activity

The synthesis and evaluation of biphenyl benzothiazole-2-carboxamide derivatives have been conducted, with certain derivatives exhibiting promising diuretic activity. This opens avenues for the development of new diuretic agents based on the benzothiazole scaffold (Yar & Ansari, 2009).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior. These compounds, especially those incorporating methyl functionality and engaging in S⋯O interaction, have shown to form stable gels with ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (Yadav & Ballabh, 2020).

Chemical Synthesis and Drug Discovery

The elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery has been described. These derivatives offer the possibility to thoroughly explore the chemical space around the molecule, providing a platform for ligand design in target identification (Durcik et al., 2020).

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives often involves inhibition of certain biological pathways. For example, they can inhibit quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms .

Future Directions

The future directions for “N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its biological activities and potential applications in drug development . For instance, it could be evaluated for its anti-inflammatory, analgesic, or antimicrobial activities .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXERJRESFUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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